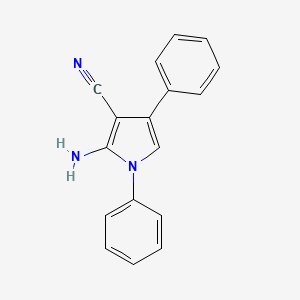
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- is a heterocyclic compound with significant interest in the fields of medicinal and synthetic chemistry. This compound features a pyrrole ring substituted with amino and diphenyl groups, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- typically involves multicomponent reactions. One common method includes the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine under specific conditions. The reaction is often catalyzed by recyclable catalysts such as alumina-silica-supported manganese dioxide in water, yielding high purity products .
Analyse Des Réactions Chimiques
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- can be compared with other similar compounds such as:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share similar structural motifs and biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolopyrazine derivatives: These compounds have similar synthetic routes and applications in medicinal chemistry.
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61404-70-4 |
|---|---|
Formule moléculaire |
C17H13N3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-amino-1,4-diphenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-15-16(13-7-3-1-4-8-13)12-20(17(15)19)14-9-5-2-6-10-14/h1-10,12H,19H2 |
Clé InChI |
CJNPJKYCHRKYHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)
![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)

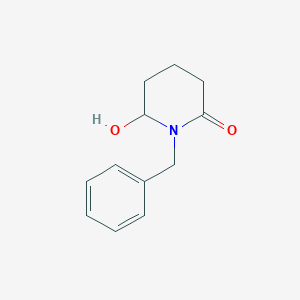
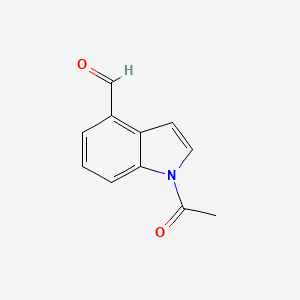
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
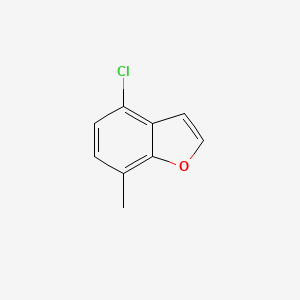

![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
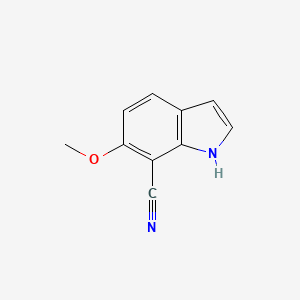
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
